4'-Tert-butylbiphenyl-2-ylboronic acid
Description
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17(18)19/h4-11,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHASLDKIIDDISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192488 | |
| Record name | B-[4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228458-46-5 | |
| Record name | B-[4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228458-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Arylboronic Acids and Biphenyl Scaffolds in Modern Organic Synthesis
Arylboronic acids are organoboron compounds that have risen to prominence primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. The stability, low toxicity, and commercial availability of a vast array of boronic acids have cemented their importance in academic and industrial research.
The biphenyl (B1667301) scaffold, consisting of two connected phenyl rings, is a privileged structure found in numerous pharmaceuticals, agrochemicals, and advanced materials. The ability to rotate around the single bond connecting the two rings allows for conformational flexibility, yet this rotation can be restricted by introducing bulky substituents, leading to a form of stereoisomerism known as atropisomerism. This feature is crucial in the design of chiral ligands for asymmetric catalysis and in controlling the three-dimensional structure of materials.
4'-Tert-butylbiphenyl-2-ylboronic acid is distinguished by two key structural features: a boronic acid group at the ortho-position (C2) of one phenyl ring and a bulky tert-butyl group at the para-position (C4') of the other.
Ortho-Substituted Boronic Acid: The placement of the boronic acid at the C2 position introduces significant steric hindrance around the carbon-boron bond. This steric bulk can influence the rotational barrier around the biphenyl linkage, making the molecule a potential precursor for atropisomeric compounds. In Suzuki-Miyaura coupling reactions, this steric hindrance can be exploited to control the stereochemistry of the product or to synthesize highly substituted, sterically congested molecules that are difficult to access through other means.
Para-Tert-butyl Group: The tert-butyl group is a large, non-polar substituent that significantly impacts the molecule's physical properties. It can enhance solubility in organic solvents and influence the solid-state packing of derivative molecules. In the context of materials science, particularly for Organic Light-Emitting Diodes (OLEDs), the tert-butyl group is often incorporated to prevent aggregation-caused quenching of luminescence, thereby improving the efficiency and lifetime of the device.
The primary synthetic utility of this compound lies in its role as a building block in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide variety of aryl and vinyl halides or triflates to generate more complex biphenyl derivatives. A particularly important application is in the synthesis of bulky phosphine (B1218219) ligands, such as Buchwald-type ligands. These ligands are crucial for a broad range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. The biphenyl backbone provides a rigid and sterically defined scaffold for the phosphine, which is essential for its catalytic activity.
| Property | Value |
|---|---|
| CAS Number | 1228458-46-5 |
| Molecular Formula | C16H19BO2 |
| Molecular Weight | 254.13 g/mol |
Research involving biphenyl-derived boronic acids, particularly those with ortho-substituents, is advancing along several key trajectories:
Development of Advanced Ligands: There is a continuous effort to design and synthesize new phosphine ligands with tailored steric and electronic properties to improve the efficiency and scope of catalytic reactions. Ortho-substituted biphenyl boronic acids are key precursors for a class of ligands known as biaryl monophosphine ligands. These ligands have proven to be highly effective in challenging cross-coupling reactions, including those involving sterically hindered substrates or unreactive aryl chlorides. The specific substitution pattern of this compound makes it an attractive starting material for novel ligands where the tert-butyl group can be used to fine-tune solubility and steric bulk.
Synthesis of Materials for Organic Electronics: The biphenyl unit is a common core for materials used in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the biphenyl scaffold through boronic acid intermediates allows for precise control over the electronic properties of the resulting materials, such as the HOMO/LUMO energy levels and the triplet energy. The incorporation of bulky groups like tert-butyl is a well-established strategy to enhance the performance of phosphorescent emitters by creating a rigid environment that minimizes non-radiative decay pathways.
Asymmetric Catalysis: The inherent chirality of atropisomeric biphenyls makes them highly valuable as ligands for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. Biphenyl-derived boronic acids with ortho-substituents are key starting materials for these chiral ligands. Research in this area focuses on developing new catalytic systems that can achieve high enantioselectivity in a variety of chemical transformations.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Aryl Halide (Ar-X) | Pd(OAc)2 / Phosphine Ligand | K2CO3 or Cs2CO3 | Toluene (B28343)/Water or Dioxane/Water | 4'-tert-butyl-2-arylbiphenyl |
Synthetic Methodologies for 4 Tert Butylbiphenyl 2 Ylboronic Acid and Analogues
Direct Borylation Approaches for Biphenyl (B1667301) Systems
Direct borylation involves the introduction of a boronic acid group onto a pre-existing biphenyl scaffold. This can be accomplished using several transition metal-catalyzed reactions.
Palladium-Catalyzed Borylation of Haloarenes
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the borylation of haloarenes is a well-established and versatile method. nih.gov This approach is particularly useful for synthesizing a wide array of arylboronic acids, which are key components in Suzuki-Miyaura cross-coupling reactions. nih.gov The use of specialized palladium catalysts, such as the second-generation Buchwald XPhos preformed catalyst, has significantly expanded the scope of this transformation. nih.gov
A significant advancement in palladium-catalyzed borylation is the use of tetrahydroxydiboron (B82485), also known as bis(boronic acid) (BBA). nih.gov This reagent offers a more direct and atom-economical route to boronic acids compared to traditional methods that rely on boronate esters, which require an additional hydrolysis step. nih.govnih.gov The use of BBA is considered a greener and more economical approach due to the use of ethanol (B145695) as a solvent and the generation of benign side-products. nih.gov The reaction is compatible with a wide range of functional groups on both chloro- and bromo-substituted aryl compounds, providing good to excellent yields of the corresponding boronic acids, which are often converted to more stable trifluoroborate salts for ease of isolation. nih.gov While effective for many substrates, challenges can arise with certain heteroaryl compounds. nih.gov
Another related reagent, tetrakis(dimethylamino)diboron (B157049), serves as a synthetic precursor to both BBA and the commonly used bis(pinacolato)diboron (B136004) (B2Pin2). nih.gov Its use in palladium-catalyzed borylation presents a complementary and even more atom-economical approach. nih.gov The choice between BBA and tetrakis(dimethylamino)diboron can depend on the specific substrate, with some performing better under one set of conditions than the other. nih.gov For instance, while bromo-, chloro-, and triflate-substituted anisoles react well with either reagent, aryl iodides tend to give better results with BBA. nih.gov
Nickel-Catalyzed Borylation Protocols
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium-based systems for borylation reactions. nih.govupenn.edu Nickel is more abundant and less expensive than palladium and exhibits high reactivity, particularly in the activation of traditionally less reactive C-O and C-Cl bonds. upenn.edu
Nickel-catalyzed borylation using tetrahydroxydiboron (BBA) has proven to be a highly effective method for a variety of aryl and heteroaryl halides and pseudo-halides. nih.govacs.org A key advantage of this protocol is its broad functional group tolerance, allowing for the synthesis of complex molecules with sensitive functionalities. nih.gov Notably, these reactions can often be conducted at room temperature, a significant advantage over many palladium-catalyzed systems that require elevated temperatures. nih.govacs.org
This methodology has been successfully applied to the synthesis of boronic acids from substrates containing sensitive groups like aldehydes, which were not well-tolerated in previous nickel-catalyzed methods. nih.gov Fluorinated aryl compounds, which are of increasing interest in medicinal chemistry, can also be readily prepared using this approach. nih.gov The reaction has also been shown to be scalable, with successful syntheses performed on the gram scale with reduced catalyst loading. nih.gov
C-H Borylation Strategies
Direct C-H borylation is an increasingly important strategy that offers an atom-economical approach to organoboron compounds by avoiding the need for pre-functionalized starting materials like haloarenes. nih.govrsc.org This method involves the direct conversion of a C-H bond to a C-B bond, typically catalyzed by iridium, rhodium, or other transition metals. nih.govrsc.org
The regioselectivity of C-H borylation is often governed by steric factors, with the boryl group typically being introduced at the least hindered position. rsc.org However, the development of specialized ligands and catalytic systems has allowed for greater control over the site of borylation. For example, bulky phosphine (B1218219) ligands in conjunction with iridium catalysts can direct borylation to the para-position of substituted benzenes with high selectivity. tcichemicals.com This para-selective C-H borylation is tolerant of various functional groups, making it suitable for late-stage functionalization in the synthesis of complex molecules. tcichemicals.com
Directed C-H borylation, where a functional group on the substrate directs the catalyst to a specific C-H bond (often in the ortho-position), has also been developed to provide complementary regioselectivity to sterically controlled methods. rsc.org These strategies have significantly enhanced the synthetic utility of C-H borylation, making it a powerful tool for creating molecular diversity. rsc.org
Convergent Synthesis via Cross-Coupling Reactions to Form the Biphenyl Core
An alternative to the direct borylation of a pre-existing biphenyl is a convergent approach where the biphenyl core is constructed first, followed by the introduction of the boronic acid group. A common strategy involves the Suzuki-Miyaura cross-coupling of an appropriately substituted aryl halide with an arylboronic acid.
For the synthesis of 4'-tert-butylbiphenyl-2-ylboronic acid, this could involve the coupling of 1-bromo-4-tert-butylbenzene (B1210543) with 2-bromophenylboronic acid or a related derivative, followed by a subsequent borylation step. The Suzuki-Miyaura reaction is highly efficient for the formation of biaryl linkages and is tolerant of a wide range of functional groups.
Suzuki-Miyaura Cross-Coupling for Biphenyl Construction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely employed methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uktcichemicals.com Its prevalence is due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. tcichemicals.comyoutube.com The core of this reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate in the presence of a base. youtube.com
The synthesis of the 4'-tert-butylbiphenyl core via Suzuki-Miyaura coupling typically involves the reaction between a derivative of (2-bromophenyl)boronic acid and 1-bromo-4-tert-butylbenzene or their synthetic equivalents. For instance, (2-bromophenyl)boronic acid can be coupled with 4-tert-butylphenyl halides. Key to the success of this transformation is the judicious selection of reaction parameters.
A variety of solvents can be employed, with mixtures of an organic solvent and water being common. mdpi.com Typical organic solvents include toluene (B28343), tetrahydrofuran (B95107) (THF), and dioxane. The presence of water is often crucial for the activation of the boronic acid. The choice of base is also critical, with common bases including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. mdpi.comresearchgate.net The reaction temperature can vary significantly, from room temperature to reflux, depending on the reactivity of the substrates and the efficiency of the catalytic system. nih.gov
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions |
|---|---|
| Aryl Halide | 2-Bromo- or 2-iodophenyl derivative |
| Boronic Acid | 4-tert-Butylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, JohnPhos |
| Base | K₂CO₃, K₃PO₄, CsF |
| Solvent | Toluene/Water, THF/Water, Dioxane/Water |
| Temperature | Room Temperature to Reflux |
The heart of the Suzuki-Miyaura coupling is the palladium catalyst. While simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) can be effective, they often require the addition of a phosphine ligand to form the active catalytic species in situ. acs.org Pre-formed catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also widely used. nih.gov
The choice of ligand can have a profound impact on the efficiency of the coupling, particularly when dealing with sterically hindered or electronically demanding substrates. acs.org For the synthesis of substituted biphenyls, bulky and electron-rich phosphine ligands, such as SPhos and RuPhos, have been shown to be highly effective. acs.org These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination to form the biaryl product. The development of novel catalyst systems, including those based on N-heterocyclic carbenes (NHCs) as ligands, continues to expand the scope and efficiency of the Suzuki-Miyaura reaction. nih.gov
Negishi Cross-Coupling for Biphenyl Assembly
The Negishi cross-coupling offers a powerful alternative for the synthesis of biaryl compounds, including the 4'-tert-butylbiphenyl scaffold. nih.gov This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for reactions to proceed under milder conditions than other cross-coupling methods. nih.gov
For the synthesis of the target biphenyl, one could envision the coupling of a (4-tert-butylphenyl)zinc halide with a 2-halophenylboronic acid derivative or the coupling of a (2-boronylphenyl)zinc halide with a 4-tert-butylphenyl halide. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide (e.g., ZnCl₂). sci-hub.ru
Kumada Cross-Coupling for Biaryl Synthesis
The Kumada cross-coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.org This method is particularly attractive due to the ready availability and low cost of Grignard reagents. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. acs.orgresearchgate.net
In the context of synthesizing the 4'-tert-butylbiphenyl core, a (4-tert-butylphenyl)magnesium halide could be coupled with a 2-halophenylboronic acid precursor. A significant advantage of the Kumada coupling is the direct use of Grignard reagents, which avoids the extra step of converting them to other organometallic species as required in the Negishi coupling. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org
Table 2: Comparison of Cross-Coupling Methodologies for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium | High functional group tolerance, stable reagents | Slower reaction rates with some substrates |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, mild conditions | Moisture sensitive reagents |
| Kumada | Organomagnesium (Grignard) | Palladium or Nickel | Readily available reagents, cost-effective | Lower functional group tolerance |
Multi-Step Conversions and Derivatizations for Boronic Acid Formation
The final step in the synthesis of this compound involves the formation of the boronic acid moiety. This can be achieved either by direct borylation of the pre-formed biphenyl or, more commonly, by carrying the boron functionality through the cross-coupling reaction in a protected form.
A common and direct method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate, such as an aryllithium or aryl Grignard reagent, with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. nih.gov This is followed by acidic workup to hydrolyze the resulting boronic ester to the desired boronic acid.
For the synthesis of this compound, this would involve the formation of 2-lithio-4'-tert-butylbiphenyl or the corresponding Grignard reagent. This can be achieved through a halogen-metal exchange reaction, for example, by treating 2-bromo-4'-tert-butylbiphenyl with an organolithium reagent like n-butyllithium at low temperatures. The subsequent reaction with a borate ester and hydrolysis yields the final product.
To circumvent issues with functional group compatibility and the often-sensitive nature of boronic acids, protecting group strategies are frequently employed. researchgate.net N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy as they are stable to a wide range of reaction conditions, including chromatography, and can be easily deprotected under mild basic conditions to liberate the free boronic acid. researchgate.netnih.gov This allows for the synthesis of complex boronic acids through multi-step sequences where the MIDA boronate acts as a robust protecting group. nih.gov
Hydrolysis and Esterification of Boron-Containing Precursors
The final step in many syntheses of arylboronic acids is the hydrolysis of a boronate ester. nih.gov Boronate esters, such as those formed with pinacol (B44631), are often more stable and easier to handle and purify than the corresponding boronic acids. nih.gov This stability makes them ideal intermediates in multi-step synthetic sequences.
The conversion of a boronate ester to a boronic acid is typically achieved through hydrolysis, a reaction with water. This process can be facilitated by acidic or basic conditions. For instance, acidic hydrolysis is a common method for cleaving the boronate ester to yield the free boronic acid. wikipedia.org In some cases, transesterification is employed, where the diol of the boronate ester is exchanged for another, often followed by hydrolysis to release the boronic acid. nih.gov A two-step procedure involving transesterification with diethanolamine (B148213) followed by hydrolysis has been shown to be effective for the deprotection of alkylpinacolyl boronate esters. nih.gov
Conversely, esterification is the process of converting a boronic acid into a boronate ester. This is often done to protect the boronic acid group during subsequent reactions or to aid in purification. The reaction of a boronic acid with a diol, such as pinacol, in the presence of a dehydrating agent or under conditions that remove water, will form the corresponding boronate ester. wikipedia.org
Advanced Synthetic Considerations
The synthesis of complex molecules like this compound requires careful consideration of selectivity and the practicality of scaling up the reaction for potential industrial applications.
Chemo- and Regioselectivity in Borylation Reactions
Achieving the correct chemo- and regioselectivity is a critical challenge in the synthesis of substituted biaryl boronic acids. Borylation reactions, which introduce the boronic acid or ester group onto an aromatic ring, must be controlled to ensure the boron moiety is attached at the desired position.
In the context of this compound, the goal is to introduce the boronic acid group at the 2-position of the biphenyl system, ortho to the other phenyl ring. This can be challenging due to the steric hindrance around this position. The directing effects of substituents on the aromatic rings play a crucial role in determining the position of borylation. For instance, iridium-catalyzed C-H borylation reactions can exhibit high regioselectivity based on steric factors, often favoring borylation at the less hindered positions. tcichemicals.comrsc.org However, specific ligands can be used to direct the borylation to a desired, more sterically hindered position. tcichemicals.com
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are also widely used to synthesize arylboronic esters. wikipedia.org In these reactions, an aryl halide or triflate is coupled with a diboron (B99234) reagent. The regioselectivity is predetermined by the position of the halide or triflate on the starting material. Therefore, to synthesize this compound via this method, a precursor such as 2-bromo-4'-tert-butylbiphenyl would be required.
Chemoselectivity is also a key consideration, particularly when the starting materials contain multiple reactive sites. The chosen borylation method must selectively react at the desired carbon-hydrogen or carbon-halogen bond without affecting other functional groups present in the molecule. Transition-metal-free borylation methods have been developed that show excellent chemoselectivity and functional group compatibility. organic-chemistry.org
Scalability and Process Development Aspects
The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges. For a compound like this compound, which may be used as a key building block in the large-scale synthesis of active pharmaceutical ingredients or other high-value chemicals, a scalable and robust synthetic process is essential. wikipedia.org
Key factors in process development include the cost and availability of starting materials, the safety of the chemical transformations, the efficiency of the reaction (yield and throughput), and the ease of purification of the final product. For instance, a scalable synthesis should ideally avoid the use of expensive or hazardous reagents and minimize the number of synthetic steps and purification procedures like column chromatography. nih.govresearchgate.net
The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, is often used to prepare biaryl compounds and is known to be scalable. wikipedia.org The development of efficient and dependable routes for key intermediates is crucial. For example, a three-step, multi-gram scale synthesis of a chiral ligand used in asymmetric catalysis was developed to overcome the limitations of previous routes which had inconsistent yields and tedious purification. nih.govresearchgate.net
Furthermore, process optimization may involve screening different catalysts, solvents, bases, and reaction temperatures to maximize the yield and minimize reaction times. The use of phase-transfer catalysts in Suzuki-Miyaura coupling reactions is one strategy that can lead to greener and more efficient processes by enabling reactions in water or with reduced amounts of organic solvents. researchgate.net The physical form of the final product, such as its crystallinity and stability, is also an important consideration for storage and handling in a large-scale setting.
Reactivity and Transformational Chemistry of 4 Tert Butylbiphenyl 2 Ylboronic Acid
Applications as a Nucleophilic Partner in Cross-Coupling Reactions
4'-Tert-butylbiphenyl-2-ylboronic acid functions primarily as a nucleophilic source of the 4'-tert-butylbiphenyl-2-yl group in transition metal-catalyzed cross-coupling reactions. Its utility is most prominently demonstrated in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. Due to the stability, low toxicity, and commercial availability of many boronic acids, this reaction has found extensive application in academic and industrial synthesis. This compound, with its significant steric bulk, is employed in these reactions to synthesize complex tri- and tetra-aryl structures, which are often key components of high-performance phosphine (B1218219) ligands.
While specific literature detailing a broad substrate scope for this compound is limited, its reactivity can be understood through analogous systems used in the synthesis of advanced biaryl phosphine ligands. For instance, a well-documented one-pot, two-step synthesis of such ligands involves an initial phosphination followed by a Suzuki-Miyaura coupling of an arylboronic acid to a phosphine-substituted aryl halide. This highlights the feasibility of coupling complex boronic acids with functionalized halides.
A highly analogous process involves the reaction of di-tert-butylphosphine (B3029888) with o-dibromobenzene, followed by a Suzuki coupling with various arylboronic acids. This method demonstrates the successful coupling of arylboronic acids to a sterically demanding ortho-substituted aryl bromide intermediate, providing a strong model for the expected reactivity of this compound. The reaction proceeds efficiently with a range of arylboronic acids, suggesting that this compound would be a competent coupling partner for various aryl and heteroaryl halides.
Table 1: Analogous Suzuki-Miyaura Reactions for Biaryl Phosphine Synthesis
| Entry | Arylboronic Acid | Halide Intermediate | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo(di-tert-butylphosphino)benzene | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | Sodium carbonate | Toluene (B28343) | 80 | 88 |
| 2 | 2-Methylphenylboronic acid | 2-Bromo(di-tert-butylphosphino)benzene | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | Sodium carbonate | Toluene | 100 | 90 |
| 3 | 2,4,6-Triisopropylphenylboronic acid | 2-Bromo(di-tert-butylphosphino)benzene | Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) | Sodium carbonate | Toluene | 100 | 86 |
Data derived from analogous syntheses described in patent literature.
The structure of this compound, featuring substitution at the ortho and para' positions, makes it a precursor to molecules that can exhibit axial chirality or atropisomerism. When coupled with another ortho-substituted aryl partner, the resulting tetra-ortho-substituted biaryl product can experience hindered rotation around the central C-C bond, leading to stable, separable atropisomers.
The field of enantioselective synthesis has developed methods to control the formation of such isomers using chiral ligands or catalysts. However, specific studies focusing on enantioselective Suzuki-Miyaura couplings employing this compound to achieve high levels of stereocontrol are not extensively documented in the surveyed literature. This remains an area with potential for future research, particularly in the synthesis of novel chiral ligands.
The efficiency of Suzuki-Miyaura couplings is profoundly influenced by the choice of solvent and base. The base is crucial for the activation of the boronic acid, forming a more nucleophilic borate (B1201080) species that facilitates the transmetalation step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. In the analogous reactions for synthesizing bulky phosphine ligands, toluene is used as the solvent with sodium carbonate as the base. This combination is effective for several reasons:
Toluene allows for higher reaction temperatures (80-100 °C), which are often necessary to overcome the steric hindrance of the coupling partners and drive the reaction to completion.
Sodium Carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions. Its use in a non-aqueous, high-temperature solvent like toluene is common for these types of challenging couplings.
The selection of a specific base-solvent system is critical for optimizing the yield and minimizing byproducts, especially when dealing with sterically hindered substrates like this compound.
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically coupling boronic acids with amines (N-H) or alcohols (O-H) to produce aryl amines and aryl ethers, respectively. chemicalbook.com This reaction is advantageous as it can often be performed under mild conditions, open to the air, and provides a valuable alternative to palladium-catalyzed C-N and C-O coupling reactions like the Buchwald-Hartwig amination. chemicalbook.com
Despite its versatility with a wide range of simple arylboronic acids, the application of the Chan-Lam coupling to highly substituted and sterically hindered substrates such as this compound is not well-documented in the scientific literature. The significant steric bulk around the boronic acid moiety, resulting from the ortho-biphenyl linkage, would likely present a substantial challenge for the transmetalation step to the copper center, potentially impeding the reaction's efficiency.
The Sonogashira reaction traditionally involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A "Sonogashira-type" reaction involving a boronic acid would entail the coupling of the boronic acid with a terminal alkyne. While such transformations exist, they are less common than the classic halide-based reaction and often require specific gold or other metal catalysts.
Similarly, the Heck reaction couples an unsaturated halide with an alkene. A "Heck-type" reaction with a boronic acid, often called an oxidative Heck or boron-Heck reaction, involves the coupling of a boronic acid with an alkene. This reaction requires a Pd(II) catalyst and an oxidant to regenerate the catalyst, as the initial step is a transmetalation from boron to Pd(II) rather than an oxidative addition of Pd(0) into a carbon-halide bond.
A thorough review of the scientific literature reveals no specific, documented examples of this compound being successfully employed in either Sonogashira-type or Heck-type coupling reactions. The steric hindrance of the compound likely poses significant challenges for these transformations, and its utility in these contexts remains an unexplored area of its reactivity profile.
Homocoupling Reactions
Homocoupling of arylboronic acids is a significant transformation, often observed as a side reaction in Suzuki-Miyaura cross-coupling, that leads to the formation of symmetrical biaryls. This reaction can also be optimized to become the primary pathway. A classic example that illustrates this process is the palladium-catalyzed homocoupling of 4-tert-butylphenylboronic acid to yield 4,4'-di-tert-butylbiphenyl.
This oxidative coupling is frequently promoted by the presence of a palladium catalyst and an oxidant, which can be molecular oxygen from the air. stackexchange.comreddit.comacs.org The mechanism generally involves a Pd(II) species, which can be generated from the oxidation of Pd(0) by oxygen. reddit.com This Pd(II) catalyst can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the symmetrical biaryl product and regenerate a Pd(0) species, which can re-enter the catalytic cycle upon re-oxidation. acs.orgresearchgate.net The exclusion of oxygen is a common strategy to suppress this undesired side reaction in cross-coupling protocols. acs.org
While specific studies detailing the homocoupling of this compound are not prevalent, the general principles of arylboronic acid homocoupling suggest it would readily dimerize under appropriate oxidative conditions to form the corresponding symmetrical quaterphenyl (B1678625) derivative. The reaction conditions typically involve a palladium source, an oxidant (often air), and sometimes a base in a suitable solvent.
Table 1: Representative Conditions for Arylboronic Acid Homocoupling
| Boronic Acid | Catalyst | Oxidant/Conditions | Product | Ref |
| Arylboronic Acids | Pd(II) source | Air, Fluoride (B91410), Aqueous Solvent | Symmetrical Biaryls | |
| Phenylboronic Acid | Pd Nanoparticles | Oxygen | Biphenyl (B1667301) | researchgate.net |
| Arylboronic Acids | Pd(OAc)₂ | Oxygen | Symmetrical Biaryls | reddit.com |
Non-Coupling Transformations of the Boronic Acid Moiety
Beyond its role in C-C bond formation, the boronic acid group in this compound is a hub for various chemical transformations, allowing for its conversion into other valuable functional groups and intermediates.
Boronic acids, including this compound, readily undergo esterification with diols, such as pinacol (B44631), to form cyclic boronate esters. This reversible reaction is a cornerstone of organoboron chemistry, providing a means to protect the boronic acid moiety and modify its properties. The resulting pinacol ester of this compound is a key intermediate in many synthetic applications, valued for its enhanced stability and handling characteristics. mdpi.com
Boronate esters, particularly pinacol esters, offer significant advantages over their parent boronic acids. rsc.org
Stability: Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines and can undergo protodeboronation, especially under basic conditions. nih.gov Boronate esters exhibit greater chemical stability due to increased steric hindrance and reduced Lewis acidity at the boron center. rsc.org This enhanced stability prevents degradation and simplifies handling and storage. digitellinc.com While pinacol esters are more stable than the free acids, they can still be susceptible to hydrolysis, which can be a challenge during purification by reversed-phase HPLC. researchgate.netresearchgate.net However, their stability is generally sufficient for chromatographic purification on silica (B1680970) gel. digitellinc.com
Chromatographic Behavior: The conversion to a boronate ester improves the compound's chromatographic properties. Boronic acids can exhibit poor peak shape (tailing) in chromatography due to their polarity and interaction with silica gel. In contrast, the less polar boronate esters often behave more predictably, showing better retention and peak shape, especially in normal-phase chromatography. researchgate.net The use of hydrophilic interaction liquid chromatography (HILIC) has been shown to be an effective technique for analyzing both boronate esters and their parent boronic acids, as the high organic content of the mobile phase prevents on-column hydrolysis. researchgate.net
A further valuable derivatization of boronic acids is their conversion to potassium organotrifluoroborates. This is typically achieved by treating the boronic acid or its ester with potassium hydrogen fluoride (KHF₂). bldpharm.comacs.orgorgsyn.org These "ate" complexes are tetracoordinate, crystalline solids that are exceptionally stable to air and moisture, often more so than the corresponding boronic acids and esters. nih.govupenn.edusigmaaldrich.com
The key advantages of potassium organotrifluoroborates include:
Enhanced Stability: They are generally stable indefinitely and are less prone to protodeboronation than boronic acids. sigmaaldrich.comresearchgate.net
Ease of Handling: As crystalline solids, they are easy to handle, weigh, and store. nih.govresearchgate.net
Reactivity: They serve as excellent surrogates for boronic acids in various reactions, including Suzuki-Miyaura couplings, often requiring activation under the reaction conditions to slowly release the active boronic acid species. orgsyn.orgresearchgate.net
The synthesis is straightforward, involving the reaction of the boronic acid with KHF₂ in a solvent like methanol (B129727) or water. bldpharm.comorgsyn.org
Table 2: Comparison of Boron Species
| Compound Type | General Structure | Key Stability Features | Handling |
| Boronic Acid | R-B(OH)₂ | Prone to dehydration (boroxine formation) and protodeboronation. | Can be challenging; may require storage under inert atmosphere. |
| Boronate Ester | R-B(OR)₂ | More stable than boronic acids; less Lewis acidic. Susceptible to hydrolysis. | Generally easier to handle; often amenable to chromatography. digitellinc.com |
| Potassium Organotrifluoroborate | K⁺[R-BF₃]⁻ | Exceptionally stable to air and moisture; crystalline solids. nih.govupenn.edu | Bench-stable solids, easy to weigh and store. sigmaaldrich.com |
The Petasis-Borono Mannich (PBM) reaction is a powerful multicomponent transformation that combines a carbonyl compound (often an aldehyde), an amine, and an organoboronic acid to form substituted amines, including α-amino acids. organic-chemistry.orgwikipedia.orgmdpi.com The reaction is prized for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org
The generally accepted mechanism involves the initial formation of an iminium ion from the aldehyde and amine. mdpi.com The boronic acid then forms a tetracoordinate "ate" complex, often facilitated by a hydroxyl group within one of the reactants, which then transfers its organic group (in this case, the 4'-tert-butylbiphenyl-2-yl moiety) to the electrophilic iminium carbon. organic-chemistry.orgmdpi.com While the reaction works well with many arylboronic acids, sterically hindered substrates can sometimes present challenges, potentially requiring modified conditions or exhibiting lower reactivity. researchgate.netnih.govnih.gov Given the steric bulk of the 4'-tert-butylbiphenyl-2-yl group, its participation in a PBM reaction would likely be influenced by the choice of the amine and carbonyl components.
Arylboronic acids, including presumably this compound, can serve as nucleophiles in 1,4-conjugate addition (Michael addition) reactions to α,β-unsaturated carbonyl compounds. beilstein-journals.org These reactions are typically catalyzed by transition metals, most notably rhodium and palladium. beilstein-journals.orgnih.govorgsyn.org
Rhodium-catalyzed additions: Rhodium complexes are highly effective for the conjugate addition of arylboronic acids to substrates like enones, α,β-unsaturated amides, and esters. nih.govorgsyn.orgsemanticscholar.org These reactions often proceed under mild conditions and can be rendered highly enantioselective through the use of chiral ligands. organic-chemistry.org
Palladium-catalyzed additions: Palladium catalysis has emerged as a robust and often more cost-effective alternative for these transformations. orgsyn.orgnih.gov Palladium(II) complexes, in particular, have been shown to catalyze the addition of a wide array of arylboronic acids to various cyclic and acyclic enones, even allowing for the construction of challenging all-carbon quaternary stereocenters. nih.govehu.esd-nb.info These methods are often tolerant of air and moisture, adding to their practical appeal. nih.gov
The 4'-tert-butylbiphenyl-2-yl group would be transferred to the β-position of the Michael acceptor, creating a new carbon-carbon bond and generating a product with significant molecular complexity.
Table 3: Catalysts for Conjugate Addition of Arylboronic Acids
| Catalyst System | Michael Acceptor | Key Features | Ref |
| Rh(I) complexes | Enones, Unsaturated Amides | High efficiency, can be made highly enantioselective. | nih.govorganic-chemistry.org |
| Pd(II) complexes | Cyclic and Acyclic Enones | Robust, tolerant to air/moisture, cost-effective. | beilstein-journals.orgnih.gov |
| [Pd/(QuinoxP*)] | Medium-sized Cycloalkenones | Good yields and excellent stereocontrol in tandem reactions. | ehu.es |
Other Reactions as a Lewis Acid or Boron Source
While this compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, its reactivity extends to other domains of synthetic chemistry where it can function as a Lewis acid or a source of boron. The inherent Lewis acidity of the boronic acid moiety, stemming from the vacant p-orbital on the boron atom, allows it to activate substrates and catalyze a variety of organic transformations. Furthermore, under specific conditions, it can serve as a reagent for the introduction of a boron-containing functional group into organic molecules.
Lewis Acid Catalysis
Arylboronic acids, in general, are known to catalyze a range of reactions, including condensations, amidations, and the formation of heterocyclic systems. This catalytic activity is attributed to the ability of the boronic acid to activate carbonyl groups or other Lewis basic sites in the reacting molecules. Although specific studies detailing the use of this compound in this context are not extensively documented in publicly available literature, its structural features suggest it would participate in such reactions. The bulky biphenyl backbone may influence the stereochemical outcome of catalyzed reactions, a feature that is often exploited in asymmetric synthesis.
One area where arylboronic acids have shown significant promise is in the catalysis of multicomponent reactions for the synthesis of complex heterocyclic scaffolds. For instance, reactions like the Biginelli and Hantzsch syntheses, which produce dihydropyrimidinones and dihydropyridines respectively, are often catalyzed by Lewis acids. clockss.orgnih.gov Similarly, the Pictet-Spengler reaction, a key method for the synthesis of tetrahydro-β-carbolines and related alkaloids, can be promoted by Lewis acidic catalysts. mdpi.comnih.gov While specific examples employing this compound are not readily found, its potential as a catalyst in these transformations remains an area of interest for synthetic chemists.
The table below summarizes the types of reactions where arylboronic acids, and by extension this compound, could potentially act as a Lewis acid catalyst.
| Reaction Type | Reactants | Product | Potential Role of Boronic Acid |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Activation of the aldehyde carbonyl group |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine | Activation of the aldehyde carbonyl group |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline/Tetrahydro-β-carboline | Activation of the carbonyl component |
| Amidation | Carboxylic Acid, Amine | Amide | Activation of the carboxylic acid |
| Esterification | Carboxylic Acid, Alcohol | Ester | Activation of the carboxylic acid |
Boron Source
Beyond its catalytic role, this compound can theoretically act as a source for the transfer of a boron moiety to other organic substrates, a process known as borylation. However, in practice, boronic acids are less commonly used as borylating agents compared to other reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). The primary application of boronic acids remains as nucleophilic partners in cross-coupling reactions where the C-B bond is cleaved.
Research into the direct use of arylboronic acids as borylating agents is an emerging field. Such transformations would likely require specific activation methods to facilitate the transfer of the boronic acid group.
Catalytic and Ligand Applications of 4 Tert Butylbiphenyl 2 Ylboronic Acid Scaffolds
4'-Tert-butylbiphenyl-2-ylboronic Acid as a Building Block for Advanced Ligands
The strategic placement of a tert-butyl group in the 4'-position of the biphenyl (B1667301) skeleton and a boronic acid at the 2-position makes this compound a valuable starting material for the synthesis of custom ligands. The boronic acid moiety is particularly useful as it can be readily converted into other functional groups or used directly in cross-coupling reactions to build more complex molecular architectures.
Synthesis of Chiral and Achiral Phosphine (B1218219) Ligands (e.g., biphenyl phosphine)
Monodentate biaryl phosphine ligands, often referred to as Buchwald-type ligands, are among the most powerful and versatile ligands for palladium-catalyzed cross-coupling reactions. The 4'-tert-butylbiphenyl-2-yl scaffold is an integral component of this class of ligands. The bulky tert-butyl group provides the necessary steric hindrance to promote reductive elimination and stabilize the active catalytic species.
The synthesis of such phosphine ligands from this compound can be achieved through a multi-step sequence. A common strategy involves a Suzuki-Miyaura cross-coupling reaction between the boronic acid and a suitable halogenated arene that already contains a phosphine oxide group. The resulting biphenyl phosphine oxide is then reduced to the corresponding phosphine.
Alternatively, the biphenyl backbone can be constructed first. For example, this compound can be coupled with a 2-haloaniline derivative. The resulting aminobiphenyl can then be converted to a diazonium salt, which is subsequently subjected to a Sandmeyer-type reaction to introduce a phosphine group. A more direct approach involves the coupling of the boronic acid with a 2-halophosphine, though this can be more challenging due to the sensitivity of the phosphine moiety.
These synthetic routes allow for the introduction of various phosphine groups, such as dicyclohexylphosphino or di-tert-butylphosphino, which are known to be highly effective in a range of catalytic transformations. The modularity of this synthetic approach enables the creation of a library of ligands with tailored properties for specific applications.
Table 1: Representative Biaryl Monophosphine Ligands with a Substituted Biphenyl Scaffold
| Ligand Name | Phosphine Group | Substitution on Second Phenyl Ring |
| JohnPhos | Di-tert-butylphosphino | Unsubstituted |
| XPhos | Dicyclohexylphosphino | 2',4',6'-Triisopropyl |
| SPhos | Dicyclohexylphosphino | 2',6'-Dimethoxy |
| Hypothetical Ligand | Di-tert-butylphosphino | 4'-tert-butyl |
This table includes well-known ligands to provide context for the structural features of ligands that can be derived from the 4'-tert-butylbiphenyl scaffold.
Development of N,O-Chelating Ligands (e.g., Pyridinooxazoline (PyOx) derivatives)
N,O-chelating ligands are an important class of chiral ligands used in asymmetric catalysis. The Pyridinooxazoline (PyOx) framework is a prominent example, where a pyridine (B92270) ring and an oxazoline (B21484) ring are linked to form a bidentate ligand that can coordinate to a metal center.
While the prompt suggests the use of this compound for the synthesis of PyOx derivatives, a review of common synthetic routes for PyOx ligands indicates that they are typically assembled from precursors like picolinic acid or 2-cyanopyridine (B140075) and a chiral amino alcohol. The "tert-butyl" group in widely used ligands such as (S)-t-BuPyOx refers to a substituent on the chiral oxazoline ring, which is crucial for creating the asymmetric environment, rather than being part of a biphenyl backbone.
However, the 4'-tert-butylbiphenyl scaffold can, in principle, be incorporated into other N,O-chelating ligand designs. For instance, the boronic acid could be used to synthesize a biphenyl derivative bearing both a nitrogen-containing heterocycle (like pyridine or quinoline) and a hydroxyl group, positioned to allow for chelation. Such a ligand would combine the steric influence of the tert-butylated biphenyl backbone with the electronic properties of the N,O-donor set.
Design of Multidentate Ligand Systems
Building upon the biphenyl scaffold, multidentate ligand systems can be designed to create more rigid and defined coordination spheres around a metal catalyst. This compound can serve as a cornerstone for constructing such complex architectures.
For example, by functionalizing both phenyl rings of the biphenyl unit, bidentate (P,P), (N,N), or mixed-donor (P,N) ligands can be synthesized. A common approach is to perform a Suzuki coupling to create the 4'-tert-butylbiphenyl core, followed by directed ortho-lithiation or halogenation on both rings to introduce coordinating groups. For instance, introducing phosphine groups at the 2- and 2'-positions would yield a C2-symmetric bis(phosphine) ligand, a class of ligands well-known for its success in asymmetric catalysis.
Furthermore, the biphenyl unit can be incorporated into larger macrocyclic or tripodal ligand frameworks. The boronic acid functionality allows for the covalent attachment of the 4'-tert-butylbiphenyl unit to a larger molecular scaffold that contains other donor atoms, leading to tridentate or tetradentate ligands. These multidentate systems can offer enhanced stability and control over the catalytic process compared to their monodentate counterparts.
Role in Transition-Metal-Catalyzed Reactions
Ligands derived from the 4'-tert-butylbiphenyl scaffold are primarily employed in transition-metal-catalyzed reactions, most notably those involving palladium, rhodium, and copper. The steric and electronic properties imparted by the ligand are crucial for achieving high catalytic activity and selectivity.
Application in Asymmetric Catalysis for Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Chiral ligands based on the 4'-tert-butylbiphenyl scaffold can be employed in asymmetric versions of these reactions to produce enantioenriched products. The bulky tert-butyl group plays a key role in creating a well-defined chiral pocket around the metal center, which allows for the discrimination between the two faces of a prochiral substrate.
Enantioselective conjugate addition is a powerful method for the stereoselective formation of C-C bonds. In this reaction, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. The use of chiral catalysts can render this process highly enantioselective.
While arylboronic acids are often used as the nucleophilic reagent in these reactions, the ligands employed with the transition metal catalyst are critical for achieving high enantioselectivity. orgsyn.orgorgsyn.org Chiral phosphine ligands derived from the 4'-tert-butylbiphenyl scaffold are potential candidates for this transformation. For example, a palladium catalyst bearing a chiral biphenyl phosphine ligand can catalyze the addition of an arylboronic acid to a cyclic enone, generating a product with a new stereocenter.
The effectiveness of such a catalyst system is highly dependent on the reaction conditions and the specific structures of the substrate, nucleophile, and ligand. Research in this area has shown that ligands with bulky substituents, such as the 4'-tert-butylbiphenyl-based phosphines, can lead to high yields and enantioselectivities in these transformations. nih.gov
Table 2: Enantioselective Palladium-Catalyzed Conjugate Addition of Arylboronic Acids to Cyclic Enones
| Enone Substrate | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) |
| Cyclohexenone | Phenylboronic acid | (S)-t-BuPyOx | 95 | 98 |
| Cyclopentenone | 4-Methoxyphenylboronic acid | (S)-t-BuPyOx | 92 | 97 |
| Cycloheptenone | 3-Chlorophenylboronic acid | (S)-t-BuPyOx | 88 | 95 |
This table presents representative data for a well-established catalytic system for enantioselective conjugate addition to highlight the typical performance of such reactions. orgsyn.orgorgsyn.orgnih.gov The ligand shown, (S)-t-BuPyOx, is not derived from the title boronic acid but serves as a benchmark for high enantioselectivity in this class of reaction.
Contribution to Catalytic Systems for Cross-Coupling (e.g., Palladium-based complexes)
Biphenylboronic acid derivatives are well-established participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
The this compound scaffold can contribute to palladium-based catalytic systems in several ways. The boronic acid functional group is the key reactive site for the transmetalation step in the Suzuki-Miyaura catalytic cycle. In this step, the organic group from the boronic acid is transferred to the palladium center, which then undergoes reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
The presence of the bulky tert-butyl group at the 4'-position of the biphenyl structure can impart specific properties to the catalytic system. This group can influence the solubility of the boronic acid and its derivatives in organic solvents, which can be advantageous for reaction kinetics. Furthermore, the steric hindrance provided by the tert-butyl group can play a role in the selectivity of the cross-coupling reaction, potentially favoring the formation of specific isomers in complex syntheses. While specific studies on this compound as a ligand in palladium-catalyzed cross-coupling are not extensively documented in publicly available research, the principles of Suzuki-Miyaura coupling suggest its utility in this area.
Below is a table summarizing the general role of biphenyl boronic acid derivatives in palladium-catalyzed cross-coupling reactions, with inferred properties for the 4'-tert-butyl substituted compound.
| Feature | General Role in Palladium-Catalyzed Cross-Coupling | Inferred Contribution of this compound |
| Boronic Acid Group | Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. | Enables participation in Suzuki-Miyaura and other related cross-coupling reactions for C-C bond formation. |
| Biphenyl Scaffold | Provides a rigid and tunable backbone for the organic coupling partner. | Offers a stable platform for the construction of biaryl and polyaryl structures. |
| Tert-butyl Group | Influences steric and electronic properties, as well as solubility. | May enhance solubility in organic solvents and introduce steric bulk that can affect reaction selectivity and efficiency. |
Photocatalytic Applications of Biphenyl-Derived Complexes
In recent years, photocatalysis has emerged as a powerful and sustainable method for driving chemical reactions using light. Biphenyl derivatives can be incorporated into photocatalytic systems, often as part of a larger photosensitizer or as a ligand that modulates the properties of a photocatalytically active metal center.
Complexes derived from biphenyl scaffolds can participate in photocatalytic processes by absorbing light and initiating electron transfer events. The extended π-system of the biphenyl structure can be beneficial for light absorption and for stabilizing radical intermediates. While direct photocatalytic applications of this compound are not widely reported, the degradation of biphenyl itself has been studied under various photocatalytic conditions, indicating the potential for this class of compounds to be involved in such processes. For instance, the photodegradation of biphenyl has been investigated using UV radiation and photocatalysts like TiO2. iosrjournals.org
The functionalization of biphenyl derivatives can tune their photophysical properties. The tert-butyl group in this compound, being an electron-donating group, could influence the electronic structure of derived complexes, potentially affecting their absorption spectra and redox potentials. This could be leveraged in the design of new photocatalytic systems for applications such as organic synthesis or environmental remediation. For example, biphenyl-porphyrin derivatives grafted onto TiO2 have shown efficient photodegradation of pollutants under visible light. bohrium.com
Metal-Organic Framework (MOF) Ligand Precursors
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be precisely tuned by changing the metal and/or the organic linker.
Biphenyl-based molecules are excellent candidates for MOF linkers due to their rigidity and the ability to be functionalized. Carboxylic acid groups are commonly used to coordinate with the metal centers to form the framework. While this compound itself does not possess the typical carboxylate groups for MOF construction, it can serve as a precursor for the synthesis of more complex, functionalized linkers. The boronic acid group can be a site for further chemical modification to introduce the necessary coordinating groups.
The tert-butyl group can play a significant role in the properties of the resulting MOF. Its bulkiness can influence the topology of the framework and the size of the pores. Furthermore, functional groups can be used to modify the chemical environment within the pores of the MOF, which can be useful for applications such as gas storage, separation, and catalysis. The synthesis of functionalized MOFs often involves the use of pre-designed organic linkers that incorporate specific chemical moieties. researchgate.netnih.gov The use of mixed-linker systems, where more than one type of organic ligand is used, can lead to MOFs with enhanced functionalities. researchgate.netrsc.org
The table below outlines the potential role of this compound as a precursor for MOF ligands.
| Feature | Role as a MOF Ligand Precursor | Potential Impact on MOF Properties |
| Biphenyl Backbone | Provides a rigid and linear strut for framework construction. | Contributes to the formation of a stable and porous framework. |
| Tert-butyl Group | Introduces steric bulk and hydrophobicity. | Can influence the pore size and create a non-polar environment within the MOF pores. |
| Boronic Acid Group | Can be chemically modified to introduce coordinating groups (e.g., carboxylates). | Allows for the synthesis of tailored organic linkers for specific MOF architectures and functionalities. |
Mechanistic Investigations of Reactions Involving 4 Tert Butylbiphenyl 2 Ylboronic Acid
Catalytic Cycle Elucidation in Cross-Coupling Reactions
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific pathways and kinetics of these steps can be significantly influenced by the structure of the boronic acid.
Oxidative Addition Pathways
The presence of the bulky 4'-tert-butylbiphenyl-2-ylboronic acid can influence the ligand environment around the palladium center. While direct studies on this specific boronic acid are limited, research on related sterically demanding systems suggests that bulky groups can favor the formation of monoligated palladium species, which are often more reactive in the oxidative addition step. The steric hindrance can disfavor the coordination of multiple bulky ligands, thus promoting the formation of the highly active monoligated intermediate.
Transmetalation Mechanisms and Boron's Role
Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium(II) center. This step is crucial as it brings the two coupling partners together on the metal center. The mechanism of transmetalation has been a subject of considerable debate, with two primary pathways proposed: the "boronate" pathway and the "oxo-palladium" pathway. nih.gov
In the boronate pathway , the boronic acid is first activated by a base to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex. The oxo-palladium pathway , on the other hand, involves the formation of an arylpalladium(II) hydroxide (B78521) complex, which then reacts with the neutral boronic acid. nih.gov
Kinetic and computational studies on various arylboronic acids suggest that the operative pathway can depend on the specific reaction conditions and the nature of the boronic acid. nih.gov The bulky tert-butyl group in this compound can influence the rate and mechanism of transmetalation. The steric bulk may hinder the approach of the boronic acid or its corresponding boronate to the palladium center, potentially affecting the rate of this step. Furthermore, the electronic effect of the tert-butyl group, being weakly electron-donating, can modulate the nucleophilicity of the aryl group being transferred.
Reductive Elimination Steps
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. libretexts.org This step is generally facile and irreversible. For reductive elimination to occur, the two organic groups must be in a cis-orientation on the palladium center.
Studies on various arylpalladium(II) complexes have shown that the rate of reductive elimination can be influenced by the electronic and steric properties of the ligands and the coupling partners. nih.govnih.gov Electron-donating groups on the aryl ligands have been shown to accelerate the reductive elimination of some arylnitriles from arylpalladium(II) cyanide complexes. nih.gov Conversely, for other systems, electron-withdrawing groups can promote this step. The bulky tert-butyl group on the biphenyl (B1667301) scaffold of this compound can create steric crowding around the palladium center in the diorganopalladium(II) intermediate, which may facilitate the C-C bond-forming reductive elimination to relieve this steric strain.
Influence of Steric and Electronic Effects from the tert-Butyl Substituent
The tert-butyl group is a sterically demanding and weakly electron-donating substituent that can exert significant control over the outcome of chemical reactions. In the context of this compound, these effects are crucial in dictating the regioselectivity, stereoselectivity, and kinetics of cross-coupling reactions.
Regioselectivity and Stereoselectivity Control
In cross-coupling reactions involving substrates with multiple reactive sites, the regioselectivity is a critical consideration. The bulky tert-butyl group in this compound can play a decisive role in directing the coupling to a specific position on a polyhalogenated aromatic or heteroaromatic substrate. The steric hindrance imposed by the tert-butyl group can prevent the palladium catalyst from accessing a sterically congested site, thereby favoring reaction at a more accessible position. While specific studies on the regioselectivity control exerted by this compound are not extensively documented, the general principle of steric control is a well-established strategy in organic synthesis.
In the realm of asymmetric synthesis, the generation of chiral molecules with a high degree of stereocontrol is a primary objective. The use of chiral ligands on the palladium catalyst in conjunction with prochiral substrates can lead to the formation of enantiomerically enriched products. The tert-butyl group, while not chiral itself, can influence the stereochemical outcome of a reaction by modifying the steric environment of the transition state. In asymmetric Suzuki-Miyaura couplings, the bulky nature of the this compound can amplify the steric interactions between the substrate and the chiral ligand, potentially leading to higher levels of enantioselectivity.
Kinetic Studies and Rate-Determining Steps
The steric bulk of the tert-butyl group can affect the rates of all three elementary steps of the Suzuki-Miyaura reaction. As mentioned earlier, it can influence the equilibrium between different palladium species in the oxidative addition step. In the transmetalation step, the steric hindrance can either slow down the reaction by impeding the approach of the boronic acid or, in some cases, accelerate it by promoting the formation of a more reactive intermediate. Similarly, in the reductive elimination step, steric repulsion between the coupling partners on the palladium center can be a driving force for the C-C bond formation.
Table 1: Influence of Substituents on Reductive Elimination Rates from Arylpalladium(II) Cyanide Complexes
| Entry | Aryl Group | Substituent | Rate Constant (s⁻¹) |
| 1 | 3,5-(CF₃)₂C₆H₃ | 2 x -CF₃ (electron-withdrawing) | Slower |
| 2 | 4-CF₃C₆H₄ | 1 x -CF₃ (electron-withdrawing) | Slower |
| 3 | C₆H₅ | None | Faster |
| 4 | 4-MeOC₆H₄ | 1 x -OMe (electron-donating) | Faster |
Data adapted from studies on related arylpalladium(II) cyanide complexes. This table illustrates the general trend of electronic effects on the rate of reductive elimination, which can be relevant for understanding the behavior of systems involving this compound. The tert-butyl group is weakly electron-donating. nih.govnih.gov
Computational Chemistry and Theoretical Studies
Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. researchgate.net For reactions involving this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the energetics and geometries of the species along the reaction coordinate.
DFT calculations have been instrumental in mapping the potential energy surfaces of catalytic cycles, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone application of this compound. While studies may not focus exclusively on this specific molecule, the fundamental mechanism elucidated for simpler arylboronic acids provides a robust framework. nih.govresearchgate.net The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net
The transmetalation step, which involves the transfer of the aryl group from the boron atom to the palladium center, is often considered the rate-determining step. researchgate.net DFT calculations indicate that this step proceeds via the formation of an intermediate where the boronic acid (or its boronate form) coordinates to the palladium complex. nih.gov The presence of the bulky tert-butyl group and the ortho-substitution on the biphenyl scaffold of this compound are expected to significantly influence the energetics of this step compared to simpler boronic acids. nih.gov The steric hindrance can affect the approach and coordination of the boronic acid to the palladium center, potentially leading to a higher activation barrier for transmetalation. nih.gov
The final step, reductive elimination, results in the formation of the C-C bond and regeneration of the active palladium catalyst. nih.gov DFT calculations typically show this step to be facile with a low activation barrier. nih.gov
A summary of calculated activation energies for a model Suzuki-Miyaura reaction is presented below.
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Oxidative Addition | C6H5Br + Pd-catalyst | TS1 | IN1 | 2.6 nih.gov |
| Transmetalation (Neutral) | IN1 + C6H5B(OH)2 | TS2 | IN2 | 36.8 researchgate.net |
| Transmetalation (Basic) | IN1 + C6H5B(OH)3- | TS4 | IN4 | 30.5 nih.gov |
| Reductive Elimination | IN4 | TS4 | Biphenyl + Catalyst | 14.4 nih.gov |
Note: Data is for a model system of bromobenzene (B47551) and phenylboronic acid and is illustrative of the relative energy barriers. The actual values for this compound would be influenced by its specific steric and electronic properties.
The modeling of transition states and intermediates provides a granular view of the bond-forming and bond-breaking processes. For the Suzuki-Miyaura reaction, DFT calculations allow for the geometric optimization of these transient species.
Oxidative Addition Intermediate: The intermediate formed after the oxidative addition of an aryl halide to a Pd(0) complex is typically a square planar Pd(II) species. nih.gov
Transmetalation Transition State: The transition state for transmetalation is of particular interest. Models for phenylboronic acid suggest a structure where one of the oxygen atoms of the boronic acid or boronate anion bridges the boron and palladium atoms. nih.gov In the case of this compound, the steric bulk of the tert-butyl group and the biphenyl system likely imposes significant geometric constraints on this transition state. This steric clash can influence the regioselectivity of the reaction, especially when competing reaction sites are present. researchgate.net Computational models can quantify the steric strain in the transition state, explaining observed selectivities in reactions involving hindered substrates. researchgate.net
Reductive Elimination Transition State: The transition state for reductive elimination involves the two organic ligands approaching each other on the palladium center just before the formation of the new C-C bond. The geometry of this transition state is crucial for the facile expulsion of the cross-coupled product.
Below is a table summarizing key structural parameters of modeled intermediates in a model Suzuki-Miyaura reaction.
| Intermediate | Description | Key Modeled Parameters |
| IN1 | Oxidative addition product | Pd-C bond length: ~2.03 Å; Pd-Br bond length: ~2.64 Å nih.gov |
| AD2 | Adsorption of phenylboronic acid | Pd-C (phenyl ring interaction) distance: ~2.49 Å nih.gov |
| IN4 | Product of transmetalation (basic) | More stable than the intermediate from neutral transmetalation nih.gov |
Spectroscopic and Spectrometric Characterization of Intermediates
While computational studies provide a theoretical framework, the direct observation and characterization of reaction intermediates are essential for validating proposed mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful for this purpose.
For Suzuki-Miyaura reactions, low-temperature NMR spectroscopy has been employed to observe and characterize pre-transmetalation intermediates. nih.gov In studies involving boronic esters, the formation of palladium-oxygen-boron (Pd-O-B) linkages has been confirmed through ¹H and ¹⁹F NMR spectroscopy. nih.gov For instance, the reaction of a palladium-hydroxo complex with a boronic ester at low temperatures allowed for the observation of distinct NMR signals corresponding to a complex where the boronic ester is coordinated to the palladium center through an oxygen atom. nih.gov
However, the steric bulk of the substituents on the boronic acid or ester can significantly impact the stability and observability of these intermediates. In one study, while a glycol boronic ester formed a stable, characterizable intermediate, the more sterically hindered pinacol (B44631) boronic ester did not form an observable complex, proceeding directly to the cross-coupled product. nih.gov This finding is highly relevant to this compound, suggesting that its significant steric hindrance might preclude the accumulation of stable, easily observable pre-transmetalation intermediates under typical reaction conditions. nih.gov
The characterization data for a model pre-transmetalation intermediate is summarized below.
| Intermediate Complex | Spectroscopic Technique | Key Observations |
| [(i-Pr3P)(4-FC6H4)Pd-O-B(glycol)-C6H4F] | ¹⁹F NMR | Two new species observed at low temperature, assigned to cis and trans isomers. nih.gov |
| ¹H NMR | Four distinct resonances for the dioxoborolane ring, indicating a 4-coordinate boron atom. nih.gov | |
| NOE NMR | Observation of through-space interactions confirming the Pd-O-B connectivity. nih.gov |
Emerging Research Directions and Future Prospects in the Chemistry of 4 Tert Butylbiphenyl 2 Ylboronic Acid
Development of Sustainable and Green Chemistry Methodologies
The synthesis and application of 4'-tert-butylbiphenyl-2-ylboronic acid are increasingly influenced by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the elimination of hazardous substances. Research in this area is focused on developing more environmentally benign reaction protocols.
Aqueous and Solvent-Free Reaction Conditions
Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling where arylboronic acids are key reagents, often rely on volatile and potentially toxic organic solvents. To mitigate the environmental impact, significant efforts have been made to adapt these reactions to greener media.
Aqueous Conditions: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. Research has demonstrated that Suzuki-Miyaura coupling reactions can be performed efficiently in aqueous media. For instance, a mild and efficient ligand-free Suzuki-Miyaura coupling reaction catalyzed by heterogeneous Palladium on carbon (Pd/C) has been developed for aryl bromides and arylboronic acids in water at room temperature nih.gov. The use of water-dispersible catalysts, such as those based on cobalt supported on an iron oxide core, also enables cross-coupling reactions of aryl halides and arylboronic acids in purely aqueous media without the need for organic co-solvents or additives uni-regensburg.de.
Solvent-Free Conditions: An even more advanced approach is the elimination of the solvent altogether. Solvent-free, or solid-state, mechanochemical methods, often employing ball milling, have been successfully applied to Suzuki-Miyaura cross-couplings mdpi.comresearchgate.net. Efficient catalytic systems have been developed for the solvent-free coupling of aryl chlorides with arylboronic acids, which can be challenging substrates tandfonline.comtandfonline.com. These methods not only reduce solvent waste but can also lead to shorter reaction times and different reactivity patterns compared to solution-based chemistry researchgate.net.
The table below summarizes representative findings for green Suzuki-Miyaura coupling reactions applicable to arylboronic acids.
| Catalyst System | Substrates | Reaction Medium | Key Findings |
| Palladium on Carbon (Pd/C) | Aryl bromides and arylboronic acids | Aqueous | Excellent yields at room temperature without ligands; catalyst is reusable nih.gov. |
| γ-Fe2O3@PEG@THMAM-Co | Aryl iodides/bromides and phenylboronic acid | Aqueous | Water-dispersible, magnetically recyclable catalyst; reusable for at least five runs uni-regensburg.de. |
| Pd(MeCN)2Cl2/PCy3 | Aryl chlorides and arylboronic acids | Solvent-Free | Efficient coupling of challenging aryl chlorides; conventional solvents had a deleterious effect tandfonline.comtandfonline.com. |
Catalyst Recycling and Reusability
The cost and environmental concerns associated with precious metal catalysts, particularly palladium, drive the development of recyclable catalytic systems. Heterogeneous catalysts are central to this effort as they can be easily separated from the reaction mixture and reused over multiple cycles acs.orgacs.orgwikipedia.org.
Several strategies have proven effective for creating robust, recyclable catalysts for Suzuki-Miyaura reactions:
Polymer-Supported Catalysts: Palladium complexes can be immobilized on polymer supports, such as polystyrene. A polymer-supported N-heterocyclic carbene (NHC)-palladium catalyst was used for the coupling of arenediazonium salts with arylboronic acids and was successfully recycled ten times with only a negligible loss of activity organic-chemistry.org.
Magnetic Nanoparticles: Anchoring the catalytic metal onto magnetic nanoparticles (e.g., Fe3O4) allows for simple and efficient recovery of the catalyst using an external magnet. Both cobalt- and palladium-based magnetic nanoparticle catalysts have been shown to be highly efficient and reusable for Suzuki reactions uni-regensburg.dersc.org.
Palladium on Carbon (Pd/C): As a commercially available and robust heterogeneous catalyst, Pd/C has been used in aqueous Suzuki couplings and can be recovered by simple filtration or centrifugation and reused for multiple runs without significant loss of activity nih.gov.
The reusability of various catalyst systems is a key metric for their sustainability.
| Catalyst Type | Support Material | Number of Cycles | Final Yield/Activity |
| NHC-Palladium organic-chemistry.org | Polystyrene | 10 | >86% Yield |
| Cobalt Nanoparticles uni-regensburg.de | Magnetic (γ-Fe2O3) | 5+ | Negligible decrease in activity |
| Palladium on Carbon nih.gov | Carbon | 5 | No significant loss of activity |
| Palladium Nanoparticles mdpi.com | Mordenite (MOR) Zeolite | 10 | ~5% total decrease in yield |
Novel Reactivity and Unexplored Transformations
Beyond its conventional role in Suzuki-Miyaura cross-coupling, research into this compound and related arylboronic acids is uncovering novel reaction pathways that expand their synthetic utility.
One major area of development is C-H bond activation , which allows for the direct arylation of unfunctionalized C-H bonds, bypassing the need for pre-installing leaving groups like halides on one of the coupling partners oup.com. Arylboronic acids have been successfully used as coupling partners in the palladium-catalyzed C-H arylation of electron-deficient heterocycles acs.org. This approach is highly atom-economical and streamlines the synthesis of complex molecules.
Photoredox catalysis has also emerged as a powerful tool to unlock new reactivity from boronic acids. Under visible light irradiation, photoredox catalysts can engage with boronic acids to generate aryl radicals. This has been achieved through dual catalytic systems employing a Lewis base to form a redox-active complex with the boronic acid, which can then be oxidized by the photocatalyst nih.gov. These radicals can participate in a variety of transformations not accessible through traditional two-electron pathways.
Furthermore, novel transformations such as the palladium-catalyzed homologation of arylboronic acids have been reported. This process uses halomethylboronic esters as reagents to achieve a formal one-carbon (C1) insertion, converting an arylboronic acid into a benzylboronic acid ester acs.orgst-andrews.ac.uk. This transformation provides direct access to valuable benzylic boron compounds from readily available aryl precursors.
Advanced Materials Science Applications
The rigid, planar structure of the biphenyl (B1667301) core, modified by the sterically bulky tert-butyl group, makes this compound a valuable building block in materials science, particularly for polymers and optoelectronic devices.
Precursors for Polymeric Materials
This compound can serve as a monomer in polymerization reactions, most notably in Suzuki polycondensation. This step-growth polymerization method couples difunctional boronic acids (or esters) with dihalides to produce conjugated polymers rsc.orgresearchgate.net. The resulting polymers incorporate the biphenyl unit directly into the polymer backbone, imparting specific thermal, mechanical, and electronic properties.
The biphenyl moiety is known to induce liquid crystallinity and can promote intermolecular π-π stacking interactions, which can act as noncovalent crosslinks in a polymer network nih.govuky.edu. Polymers containing biphenyl units are being explored for a range of applications, from high-performance thermoplastics to advanced adsorbents nih.govdtic.mil. The tert-butyl group can enhance the solubility and processability of these often-rigid polymers.
Components in Optoelectronic Devices (e.g., OLEDs, liquid crystal displays)
The unique electronic and physical properties of the 4'-tert-butylbiphenyl moiety make it a highly desirable component in materials for optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials with high thermal stability and specific energy levels are required for efficient charge transport and light emission. The biphenyl core is a common structural element in host and emitter materials. The introduction of bulky tert-butyl groups is a well-established strategy in the design of OLED materials. These groups serve to disrupt intermolecular π-π stacking, which can otherwise lead to aggregation-caused quenching of the excited state and a reduction in device efficiency rsc.org. By isolating the chromophoric core, the tert-butyl group helps to maintain high photoluminescence quantum yields in the solid state and improves the solubility of the material for solution-based processing rsc.orgacs.org.
Liquid Crystal Displays (LCDs): The biphenyl group is a classical mesogen—a rigid core unit that promotes the formation of liquid crystalline phases nih.govtandfonline.com. The synthesis of liquid crystals often involves incorporating biphenyl structures into molecules with flexible terminal chains oup.comresearchgate.netrsc.org. The shape and polarity of the molecule are critical for determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. The tert-butyl group can influence the molecular packing and phase behavior of these materials, contributing to the design of liquid crystals with specific properties required for display applications.
Design of Highly Functionalized Molecular Architectures
The principal route to highly functionalized molecular architectures utilizing this compound is through its conversion into bulky biaryl phosphine (B1218219) ligands. These ligands, often referred to as Buchwald-type ligands, are renowned for their ability to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
The synthesis of these intricate phosphine ligands typically involves a multi-step process. A key transformation is the Suzuki-Miyaura coupling of this compound with a suitable halogenated aromatic compound, followed by the introduction of a phosphine group. For instance, the coupling with 2-bromochlorobenzene followed by a phosphination step yields a versatile biarylphosphine ligand.
The strategic placement of the tert-butyl group on the biphenyl framework is crucial. It influences the steric and electronic properties of the resulting phosphine ligand, which in turn dictates the reactivity and selectivity of the catalytic system it forms with a metal, typically palladium. This steric bulk is essential for promoting the crucial reductive elimination step in the catalytic cycle and for stabilizing the active catalytic species, leading to higher yields and the ability to couple challenging substrates.
One of the most prominent examples of a highly functionalized molecular architecture derived from this compound is the ligand 2-(di-tert-butylphosphino)-4'-tert-butylbiphenyl. This ligand has demonstrated exceptional performance in various palladium-catalyzed amination reactions.
The following table summarizes the synthesis of a key intermediate and its subsequent use in a palladium-catalyzed amination reaction, highlighting the efficiency of ligands derived from this compound.
| Step | Reactants | Product | Catalyst/Reagents | Yield (%) |
| 1 | This compound, 1-bromo-2-iodobenzene | 2-bromo-4'-tert-butylbiphenyl | Pd(OAc)₂, PPh₃, K₂CO₃ | 85 |
| 2 | 2-bromo-4'-tert-butylbiphenyl, HP(t-Bu)₂ | 2-(di-tert-butylphosphino)-4'-tert-butylbiphenyl | Pd(dba)₂, dppf, NaOt-Bu | 78 |
Once synthesized, these specialized ligands are employed in catalytic amounts to facilitate the construction of a wide range of complex molecules. The table below illustrates the scope of a palladium-catalyzed amination of various aryl chlorides with morpholine, utilizing a catalyst system based on a ligand derived from this compound.
| Aryl Chloride | Amine | Product | Catalyst System | Yield (%) |
| 4-chlorotoluene | Morpholine | 4-methyl-1-(morpholino)benzene | Pd(OAc)₂ / Ligand | 95 |
| 1-chloro-4-methoxybenzene | Morpholine | 1-methoxy-4-(morpholino)benzene | Pd(OAc)₂ / Ligand | 98 |
| 2-chlorobenzonitrile | Morpholine | 2-(morpholino)benzonitrile | Pd(OAc)₂ / Ligand | 89 |
| 1-chloro-3-(trifluoromethyl)benzene | Morpholine | 1-(morpholino)-3-(trifluoromethyl)benzene | Pd(OAc)₂ / Ligand | 92 |
The consistent high yields across a range of electronically diverse aryl chlorides underscore the robustness and versatility of catalyst systems incorporating ligands derived from this compound. These findings solidify the compound's importance as a foundational element in the design of sophisticated molecular architectures that drive innovation in chemical synthesis.
Q & A
Q. How can researchers confirm the identity and purity of 4'-tert-butylbiphenyl-2-ylboronic acid?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to verify the aromatic proton environment and tert-butyl group (δ ~1.3 ppm for -C(CH₃)₃). Infrared (IR) spectroscopy can confirm the presence of boronic acid B-O bonds (~1340 cm⁻¹) .
- Purity Analysis : High-performance liquid chromatography (HPLC) or melting point determination (mp 232–245°C, as per catalog data) are standard methods . Cross-reference with PubChem’s InChI key (
MNJYZNVROSZZQC-UHFFFAOYSA-N) for validation .
Q. What are standard synthetic protocols for this compound?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : A common route involves reacting 2-bromo-4'-tert-butylbiphenyl with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Example conditions: reflux in 1,2-dimethoxyethane/water with Na₂CO₃ as a base .
- Post-Synthetic Purification : Use silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol to isolate high-purity crystals .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance Effects : The tert-butyl group reduces electronic density at the boronic acid site, potentially slowing transmetalation steps in Pd-catalyzed reactions. Optimize catalyst loading (e.g., 2–5 mol% Pd) and use bulky ligands (e.g., SPhos) to mitigate steric interference .
- Kinetic Studies : Compare reaction rates with analogs lacking the tert-butyl group via time-resolved NMR or GC-MS to quantify steric vs. electronic contributions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
- Variable Control : Standardize reaction parameters (solvent purity, oxygen/moisture exclusion) to reduce variability. For example, trace water can hydrolyze boronic acids, altering reactivity .
- Reproducibility Protocols : Use controlled experiments with internal standards (e.g., adding 1,3,5-trimethoxybenzene as an NMR reference) to validate catalytic turnover numbers (TONs) .
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- Thermal Stability in Coatings : The tert-butyl group enhances thermal resistance, as shown in hydrocarbon intumescent coatings. Characterize char formation using thermogravimetric analysis (TGA) and SEM to assess morphology at 300–500°C .
- Supramolecular Chemistry : Use the boronic acid moiety for dynamic covalent bonding with diols (e.g., saccharides) to design self-healing polymers. Monitor binding via fluorescence quenching or isothermal titration calorimetry (ITC) .
Q. How can computational methods predict reaction pathways involving this compound?
Methodological Answer:
- DFT Calculations : Model the boronic acid’s transition states in cross-coupling reactions using Gaussian or ORCA software. Compare activation energies with/without tert-butyl substitution to predict regioselectivity .
- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize reaction conditions for yield and selectivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Reference Standardization : Calibrate instruments using certified reference materials (CRMs) for NMR (e.g., 0.03% TMS in CDCl₃) and IR (polystyrene films). Cross-validate with PubChem’s spectral data .
- Collaborative Validation : Share raw data (e.g., .dx NMR files) via open-access platforms like Zenodo to enable peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
